

1-(2-Cyclohexylethyl)piperazine molecular structure and conformation

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Compound of Interest

Compound Name: 1-(2-Cyclohexylethyl)piperazine

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An In-depth Technical Guide on the Molecular Structure and Conformation of **1-(2-Cyclohexylethyl)piperazine**

Introduction

1-(2-Cyclohexylethyl)piperazine is a chemical compound featuring a cyclohexane ring linked to a piperazine moiety via an ethyl bridge. Its molecular formula is C₁₂H₂₄N₂, and its structure is represented by the SMILES string C1CCC(CC1)CCN2CCNCC2.^[1] This molecule is of interest in medicinal chemistry due to the prevalence of both piperazine and cyclohexane scaffolds in various pharmacologically active agents.^{[2][3]} Understanding the three-dimensional structure and conformational preferences of this molecule is crucial for predicting its physicochemical properties, receptor binding affinity, and overall biological activity. This guide provides a detailed analysis of its molecular structure and conformational landscape, supported by established principles of stereochemistry and computational chemistry.

Molecular Structure

The molecular structure of **1-(2-Cyclohexylethyl)piperazine** is composed of three distinct structural units: a cyclohexane ring, an ethyl linker, and a piperazine ring. The connectivity of these units dictates the overall topology of the molecule.

Feature	Description
Cyclohexane Ring	A six-membered saturated carbocycle.
Ethyl Linker	A two-carbon chain connecting the cyclohexane and piperazine rings.
Piperazine Ring	A six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4.
Molecular Formula	C ₁₂ H ₂₄ N ₂
SMILES	<chem>C1CCC(CC1)CCN2CCNCC2</chem> [1]
InChI	InChI=1S/C ₁₂ H ₂₄ N ₂ /c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h12-13H,1-11H2 [1]

Conformational Analysis

The conformational flexibility of **1-(2-Cyclohexylethyl)piperazine** is primarily determined by the torsional freedom of the cyclohexane and piperazine rings, as well as the rotation around the single bonds of the ethyl linker.

Cyclohexane Ring Conformation

The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (with all C-H bonds in a staggered arrangement).[\[4\]](#) The ethylpiperazine substituent can occupy either an axial or an equatorial position on the cyclohexane ring.

Due to steric hindrance, specifically 1,3-diaxial interactions between the substituent and the axial hydrogens on the same side of the ring, the conformer with the bulky ethylpiperazine group in the equatorial position is significantly more stable.[\[5\]](#)[\[6\]](#) The energy difference between the equatorial and axial conformers leads to a strong preference for the equatorial arrangement at equilibrium.

Piperazine Ring Conformation

Similar to cyclohexane, the piperazine ring also exists in a stable chair conformation.^[7] The presence of the two nitrogen atoms introduces lone pairs of electrons, which can influence the ring's electronic properties and interactions. The chair conformation allows for the substituents on the nitrogen atoms to be in either axial or equatorial positions. In **1-(2-Cyclohexylethyl)piperazine**, the cyclohexylethyl group is attached to one of the nitrogen atoms.

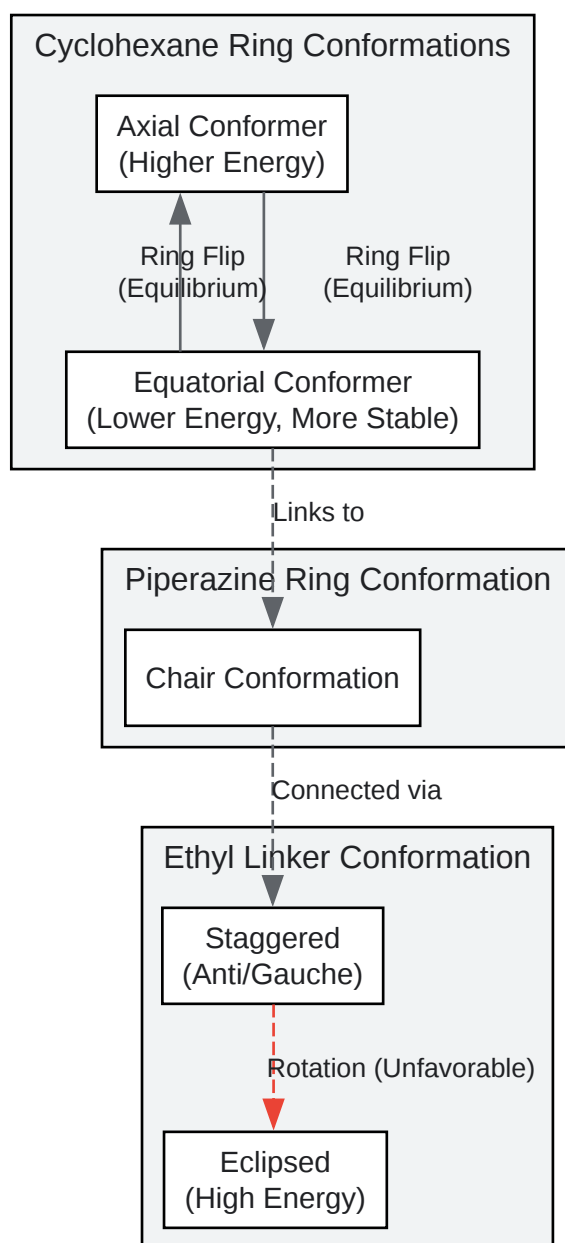
Ethyl Linker and Overall Conformation

The ethyl linker possesses rotational freedom around the C-C and C-N single bonds. The relative orientation of the cyclohexane and piperazine rings is determined by the dihedral angles of this linker. The most stable conformations will have a staggered (anti or gauche) arrangement of the atoms along these bonds to minimize torsional strain.

The overall preferred conformation of **1-(2-Cyclohexylethyl)piperazine** is therefore one in which:

- The cyclohexane ring is in a chair conformation.
- The piperazine ring is in a chair conformation.
- The ethylpiperazine substituent is in the equatorial position on the cyclohexane ring.
- The ethyl linker adopts a staggered conformation to minimize steric clashes between the two rings.

The interplay of these factors results in a dynamic equilibrium between different conformers, with the one described above being the most populated.



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Caption: Conformational relationships in **1-(2-Cyclohexylethyl)piperazine**.

Quantitative Structural Data

While specific experimental data for **1-(2-Cyclohexylethyl)piperazine** is not readily available in the public domain, the following table summarizes typical bond lengths and angles for its constituent fragments based on standard values in organic chemistry. These values are

representative and would be refined by experimental determination or high-level computational modeling.

Parameter	Fragment	Typical Value
Bond Length	C-C (alkane)	1.54 Å
C-N (amine)	1.47 Å	
C-H	1.09 Å	
N-H	1.01 Å	
Bond Angle	C-C-C (sp ³)	~109.5°
C-N-C (amine)	~109.5°	
H-C-H	~109.5°	
Dihedral Angle	C-C-C-C (staggered)	~60° (gauche), 180° (anti)
H-C-C-H (staggered)	60°	

Experimental and Computational Protocols for Conformation Determination

The determination of the precise three-dimensional structure and conformational preferences of molecules like **1-(2-Cyclohexylethyl)piperazine** relies on a combination of experimental techniques and computational methods.

Experimental Protocols

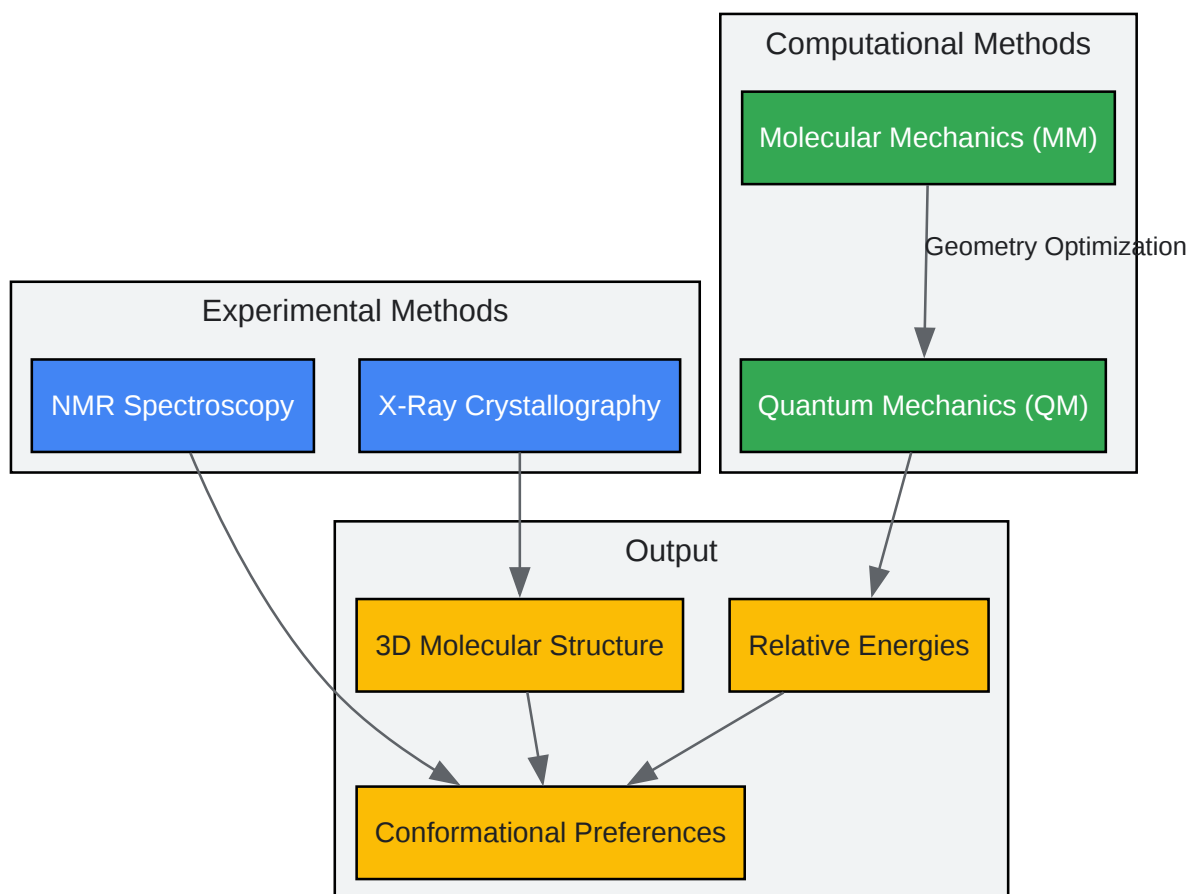
- X-Ray Crystallography: This is a powerful technique for determining the exact atomic and molecular structure of a compound in its crystalline state.^[8]
 - Methodology: A single crystal of the compound is grown and irradiated with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to produce a three-dimensional electron density map, from which the positions of the atoms can be determined.^[8] This provides highly accurate data on bond lengths, bond angles, and the solid-state conformation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most common method for determining molecular structure and conformation in solution.
 - Methodology: One- and two-dimensional NMR experiments (e.g., ^1H , ^{13}C , COSY, NOESY) are performed on a solution of the compound.
 - Chemical Shifts and Coupling Constants: These parameters provide information about the electronic environment and connectivity of atoms. Vicinal coupling constants (3J) are particularly useful for determining dihedral angles via the Karplus equation.
 - Nuclear Overhauser Effect (NOE): NOESY experiments detect through-space interactions between protons that are close to each other ($< 5 \text{ \AA}$), providing crucial distance constraints for defining the molecule's conformation.

Computational Protocols

Computational chemistry is widely used to model and predict the conformational landscape of flexible molecules.

- Molecular Mechanics (MM): This method uses classical physics to model molecules as a collection of atoms held together by springs (bonds).
 - Methodology: A force field (e.g., MMFF, AMBER) is used to calculate the potential energy of different conformations. A conformational search is performed by systematically or randomly rotating the rotatable bonds to find low-energy structures. This is a computationally efficient way to explore the conformational space.
- Quantum Mechanics (QM): These methods provide a more accurate description of the electronic structure and energies of molecules.
 - Methodology: The geometries of the low-energy conformers found by molecular mechanics are often further optimized using QM methods (e.g., Density Functional Theory - DFT). These calculations provide more accurate relative energies of the different conformers, allowing for the prediction of their equilibrium populations.



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Caption: Workflow for determining molecular structure and conformation.

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References

- 1. PubChemLite - 1-(2-cyclohexylethyl)piperazine (C₁₂H₂₄N₂) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
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